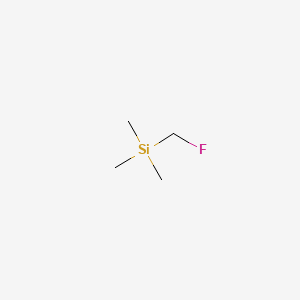

(Fluoromethyl)trimethylsilane

Übersicht

Beschreibung

(Fluoromethyl)trimethylsilane is a chemical compound with the molecular formula C4H11FSi and a molecular weight of 106.21 . It is used for research and development purposes . It is also known as Ruppert-Prakash reagent and is extensively used for the synthesis of trifluoromethyl-containing compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of bromotrifluoromethane (CBrF3) and trimethylsilyl chloride (TMSCl) in the presence of an amine–phosphorus catalyst . A more recent method involves treating fluoroform (CHF3) with TMSCl and the base potassium hexamethyldisilazide to obtain this compound in 80% isolated yield .Molecular Structure Analysis

This compound contains a total of 16 bonds, including 5 non-H bonds .Chemical Reactions Analysis

This compound is employed as a valuable reagent for trifluoromethylation of electrophilic substrates . It is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .Physical and Chemical Properties Analysis

This compound is a volatile liquid . It has a molecular weight of 106.21 and a density of 0.962 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen

Nucleophilic Trifluoromethylation

(Fluoromethyl)trimethylsilane is used in the synthesis of bio-active trifluoromethyl sulfides. It also aids in the nucleophilic trifluoromethylation of non-enolizable carbonyl compounds and disulfides. This involves the use of stable hemiaminals of fluoral and their derivatives as trifluoromethylating agents (Langlois & Billard, 2003).

In Electronics: Intermetal Dielectrics

In the field of electronics, trimethylsilane-based PECVD processes use this compound to deposit dielectric thin films. This includes standard dielectrics like SiO2, as well as low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

Fluoro Olefin Synthesis

For synthesizing fluoro olefins, Fluoromethyl)trimethylsilane reacts with aromatic aldehydes in the presence of KF/18-crown-6. This reaction yields 1,3-disubstituted 2-fluoro-2-propen-1-ols. Additionally, treating fluoro(tributylstannyl)bis(trimethylsilyl)methane with BuLi and then adding an aldehyde produces (1-fluoroalkenyl)trimethylsilanes (Shimizu, Hata, & Hiyama, 2000).

Interference in Deprotonation of Fluoroarenes

(2-Fluorophenyl)trimethylsilane and related compounds are used to study the effects of bulky silyl substituents on the deprotonation of fluoroarenes and chloroarenes. This provides insight into the reactivity and kinetic acidity of such compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

In Synthesis of Fluoroorganic Compounds

(Polyfluoroorganyl)trimethylsilanes are used for introducing polyfluorinated groups into molecules of carbonyl compounds and other polyfluorinated compounds. This research discusses the peculiarities and applications of these processes (Furin & Bardin, 1991).

Safety and Hazards

(Fluoromethyl)trimethylsilane is considered hazardous. If inhaled, it is advised to move the victim into fresh air and provide oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

fluoromethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOSQHKLFCHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

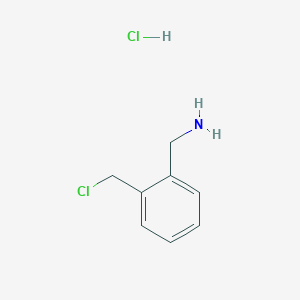

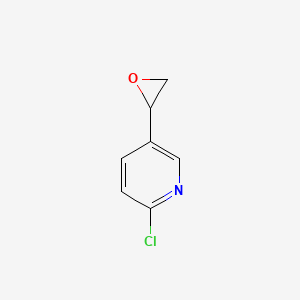

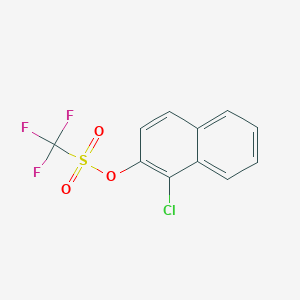

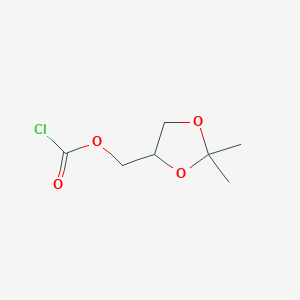

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)

![3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3257367.png)

![(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3257370.png)

![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)

![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)